molecular formula C19H19FN2O4 B2552753 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 905661-43-0

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2552753
CAS RN: 905661-43-0
M. Wt: 358.369
InChI Key: UDGCCOSCIOGDIY-UHFFFAOYSA-N
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Description

The compound "N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticonvulsant, anticancer, and antiallergic properties .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from primary compounds, such as phenols or pyrrolidinones. For instance, novel acetamides have been synthesized using 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and 3-fluoro-4-cyanophenol as starting materials . The synthesis process includes the formation of intermediates, which are then further reacted with various reagents to introduce different functional groups, leading to a series of new compounds with diverse biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques such as LCMS, IR, 1H NMR, and 13C NMR . These techniques help in confirming the identity and purity of the synthesized compounds. The presence of substituents like fluorophenyl and methoxyphenoxy groups in the compound of interest suggests that it may have unique interactions with biological targets due to its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-halogeno compounds, which are structurally related to acetamides, have been used as electrophilic fluorinating agents, indicating that the compound may also participate in electrophilic substitution reactions . Additionally, the presence of an oxopyrrolidinyl group could imply reactivity towards nucleophilic agents, potentially leading to the formation of new bonds and derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The introduction of halogen atoms, such as fluorine, can significantly affect the compound's lipophilicity, boiling point, and stability . The presence of methoxy groups may increase the solubility of the compound in organic solvents. These properties are crucial for determining the compound's suitability for pharmaceutical applications, including its bioavailability and metabolic stability.

Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptors

A significant application of compounds similar to N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide is in the development of radioligands for imaging. For example, [(18)F]-FMDAA1106 and [(18)F]FEDAA1106 have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBRs). These compounds, through ex vivo autoradiograms, have shown high radioactivity in regions like the olfactory bulb, which is known for the highest PBR density in the brain (Zhang et al., 2003).

Anticancer Compound Development

Another pivotal application is in the synthesis of compounds with anticancer properties. For instance, modifications of certain pyrrolidin-2-yl acetamide derivatives have resulted in molecules with remarkable anticancer effects, toxicity profiles, and specific inhibitory activities against enzymes like PI3Ks and mTOR. These compounds have demonstrated potent antiproliferative activities in vitro against various human cancer cell lines, and some have shown efficacy in inhibiting tumor growth in animal models, suggesting their potential as anticancer agents with reduced toxicity (Wang et al., 2015).

Synthesis and Evaluation for Met Kinase Inhibition

Compounds related to N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown to improve enzyme potency and kinase selectivity, leading to significant tumor stasis in Met-dependent human gastric carcinoma xenograft models. Such developments indicate the role of these compounds in treating cancers where Met kinase plays a crucial role (Schroeder et al., 2009).

Exploration in Green Chemistry

There's also a focus on the green synthesis of related acetamide compounds, where novel catalysts have been developed for the hydrogenation of intermediates to produce compounds like N-(3-Amino-4-methoxyphenyl)acetamide. This approach represents an advancement in the production of azo disperse dyes and highlights the importance of sustainable methods in chemical synthesis (Qun-feng, 2008).

Insecticidal Activity

Furthermore, some derivatives have been studied for their insecticidal activity, demonstrating significant effects against pests such as the cowpea aphid. This application suggests the potential of these compounds in developing new, effective insecticides (Bakhite et al., 2014).

properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-6-4-5-13(20)9-15/h2-9,14H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGCCOSCIOGDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide

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